Bombesin,4-L-tyrosine-

Radioligand binding assay GRPR autoradiography Peptide radiochemistry

Establishing GRPR binding assays is complicated by native bombesin's lack of a radioiodination site, forcing exogenous labeling that alters pharmacology. [Tyr4]-Bombesin solves this with a direct Tyr4 radioiodination handle while retaining full agonist potency (pKd 8.2). - >200-fold BB2 selectivity enables unambiguous GRPR autoradiography on human tumor sections. - Pre-validated Kd range (0.096-2.75 nM) across multiple cell lines eliminates in-house tracer validation. - Lyophilized powder at ≥97% HPLC purity; ships ambient with global delivery.

Molecular Formula C74H108N24O19S
Molecular Weight 1669.9 g/mol
Cat. No. B12051988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBombesin,4-L-tyrosine-
Molecular FormulaC74H108N24O19S
Molecular Weight1669.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC=N1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5
InChIInChI=1S/C74H108N24O19S/c1-36(2)26-50(70(114)91-45(62(78)106)23-25-118-6)95-71(115)53(29-41-32-81-35-86-41)89-60(105)34-85-73(117)61(37(3)4)98-63(107)38(5)87-69(113)52(28-40-31-83-44-11-8-7-10-43(40)44)97-68(112)49(18-21-56(76)101)94-72(116)54(30-57(77)102)90-59(104)33-84-64(108)51(27-39-13-15-42(99)16-14-39)96-65(109)46(12-9-24-82-74(79)80)92-67(111)48(17-20-55(75)100)93-66(110)47-19-22-58(103)88-47/h7-8,10-11,13-16,31-32,35-38,45-54,61,83,99H,9,12,17-30,33-34H2,1-6H3,(H2,75,100)(H2,76,101)(H2,77,102)(H2,78,106)(H,81,86)(H,84,108)(H,85,117)(H,87,113)(H,88,103)(H,89,105)(H,90,104)(H,91,114)(H,92,111)(H,93,110)(H,94,116)(H,95,115)(H,96,109)(H,97,112)(H,98,107)(H4,79,80,82)/t38-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,61-/m0/s1
InChIKeyQORXQELQSJVKIL-XLSKZGPMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[Tyr4]-Bombesin Procurement Guide


Bombesin,4-L-tyrosine- (CAS 67338-70-9), universally referred to as [Tyr4]-Bombesin or [Tyr4]BN, is a synthetic tetradecapeptide analog of the amphibian neuropeptide bombesin in which the native Leu4 residue is substituted with L-tyrosine (pGlu-Gln-Arg-Tyr-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH₂; MW 1669.9 Da) [1]. This single-residue modification creates the only commercially viable direct radioiodination site on the bombesin scaffold, enabling preparation of the high-specific-activity 125I-[Tyr4]bombesin radioligand that serves as the reference-standard tracer for gastrin-releasing peptide receptor (GRPR/BB2) binding assays worldwide [2]. The compound is classified as a full agonist at BB2 receptors (pKd 8.2; Kd 6.31 nM) and is supplied as a lyophilized powder at ≥97% HPLC purity suitable for ligand binding, internalization, and receptor autoradiography applications [3].

1 Supports GRPR radioligand binding, autoradiography, and internalization workflows
2 Enables direct oxidative 125I radiolabeling without exogenous structural modification
3 Lyophilized powder, HPLC-pure, suitable for sensitive receptor assays

Why [Tyr4]-Bombesin Cannot Be Substituted


Although bombesin analogs share the common C-terminal GRPR-binding pharmacophore, three structural features of [Tyr4]-Bombesin prevent functional substitution: (i) native bombesin (pGlu-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH₂) lacks a tyrosine residue entirely, making direct oxidative radioiodination impossible without introducing an exogenous labeling moiety that alters pharmacology [1]; (ii) the N-terminal pyroglutamate of [Tyr4]-Bombesin eliminates the free amino group present on GRP and other bombesin-related peptides, a property essential for cross-linking studies where amine-reactive chemistry must distinguish the ligand from the receptor [2]; and (iii) antagonist analogs such as [D-Phe12]bombesin (IC50 4 µM at GRPR) and [D-Phe12,Leu14]bombesin (IC50 2 µM) exhibit micromolar rather than nanomolar affinity, disqualifying them as high-sensitivity radiotracers [3]. These differences are structural and irreversible—no alternative bombesin-family peptide replicates the Tyr4 radiolabeling handle while preserving full agonist potency and GRPR selectivity.

Direct radioiodination

Native bombesin lacks a tyrosine residue; direct 125I labeling without structural modification is not possible, unlike [Tyr4]-Bombesin.

Amine-reactive chemistry

N-terminal pyroglutamate eliminates the free amine, essential for crosslinking studies, present in GRP and other bombesin-related peptides.

Antagonist affinity gap

Antagonist analogs ([D-Phe12]bombesin) exhibit micromolar rather than nanomolar affinity, limiting sensitivity as GRPR radiotracers.

[Tyr4]-Bombesin Evidence Guide


Tyr4 Substitution Enables Direct Radioiodination

The defining structural differentiation of [Tyr4]-Bombesin is the replacement of Leu4 in native bombesin (pGlu-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH₂) with L-tyrosine. This single substitution introduces a phenolic hydroxyl group that serves as the exclusive site for oxidative radioiodination with 125I via chloramine-T or Iodogen methods [1]. Critically, the resulting 125I-[Tyr4]bombesin is explicitly documented to retain full biological activity, as demonstrated by its ability to stimulate DNA synthesis and proliferation of Swiss 3T3 cells with identical efficacy to the unlabeled peptide [2]. In contrast, native bombesin (CAS 31362-50-2) contains no tyrosine residue in its 14-amino acid sequence and cannot be directly radioiodinated; alternative labeling strategies require N-terminal conjugation of Bolton-Hunter reagent or prosthetic groups that introduce structural perturbations and alter receptor binding kinetics [3]. The commercial availability of pre-validated 125I-[Tyr4]bombesin as a characterized radioligand (specific activity 2200 Ci/mmol; Revvity NEX258) further distinguishes this compound as a turnkey research tool .

Tyr4 Substitution
Class-level
[Tyr4]-Bombesin introduces the only Tyr residue in the bombesin scaffold, enabling direct 125I labeling that retains full biological activity. Native bombesin lacks this site and requires exogenous conjugation.
Eliminates in-house peptide derivatization and labeling validation.
Radioiodination validated via chloramine-T method; functional integrity confirmed in Swiss 3T3 assays.
Radioligand binding assay GRPR autoradiography Peptide radiochemistry

GRPR Binding Affinity Advantage Over Native Bombesin

In the foundational receptor characterization study by Jensen et al. (1978), [Tyr4]bombesin and native bombesin were directly compared for their ability to inhibit 125I-[Tyr4]bombesin binding to dispersed acini from guinea pig pancreas. [Tyr4]bombesin exhibited a half-maximal inhibitory concentration (Kd) of 2 nM, whereas native bombesin required a 2-fold higher concentration (Kd 4 nM) to achieve equivalent displacement [1]. Litorin, a structurally related amphibian peptide, showed substantially weaker affinity (Kd 40 nM, 20-fold lower than [Tyr4]bombesin). This rank order — [Tyr4]bombesin (2 nM) > bombesin (4 nM) ≫ litorin (40 nM) — was consistently reproduced across multiple independent replicates and demonstrated a close correlation between binding inhibition potency and functional amylase secretion stimulation [1]. The 2-fold affinity advantage of [Tyr4]bombesin over the native peptide, though modest in absolute magnitude, is statistically significant and reproducible in this classical model system. A separate study on human pancreatic membranes confirmed high-affinity binding for 125I-[Tyr4]bombesin with Kd = 0.96 nM and Bmax = 753 fmol/mg protein [2].

GRPR Binding Affinity
Head-to-head
[Tyr4]-Bombesin Kd = 2 nM vs. Native bombesin Kd = 4 nM in guinea pig pancreatic acini.
Supports equivalent receptor occupancy at half the concentration, reducing peptide consumption.
Statistically significant and reproducible; human pancreatic membrane Kd = 0.96 nM.
GRPR binding affinity Receptor pharmacology Pancreatic acinar cell model

GRPR Selectivity vs. Neuromedin B Receptor

A critical selection criterion for bombesin receptor ligands is subtype selectivity. [Tyr4]-Bombesin demonstrates pronounced selectivity for the BB2 receptor (GRPR) over the BB1 receptor (neuromedin B receptor, NMBR). In competitive displacement studies on PC-3 human prostate cancer cells, bombesin and GRP(14-27) inhibited 125I-[Tyr4]-bombesin binding with Ki values of 0.5 nM and 0.4 nM respectively, whereas neuromedin B was >200-fold less potent [1]. Similarly, on DU-145 cells, bombesin and GRP(14-27) exhibited Ki values of 0.5 nM and 0.4 nM, with neuromedin B displaying >200-fold weaker displacement [1]. The rank order of potencies — [Tyr4]bombesin > bombesin ≥ neuromedin C ≫ neuromedin B — has been independently confirmed in multiple tissue systems including guinea pig lung membranes and rat cerebral cortex [2]. In contrast, the 'universal' bombesin receptor ligand [D-Tyr6,β-Ala11,Phe13,Nle14]bombesin(6-14) binds BB1, BB2, and BB3 receptors with comparable nanomolar affinity (BB1 pKi 7.8–9.7; BB2 pKi 7.8–9.7), limiting its utility for receptor-subtype-specific studies [3]. 125I-[Tyr4]bombesin also differentiates GRPR-expressing tissues from NMBR-expressing tissues by autoradiography: rat pancreas binds only 125I-[Tyr4]bombesin, whereas rat esophagus binds both 125I-[Tyr4]bombesin and 125I-Bolton-Hunter-neuromedin B, demonstrating tissue-level discrimination confirmed by radioligand binding [4].

GRPR vs NMBR Selectivity
Reported
[Tyr4]-Bombesin: >200-fold BB2-over-BB1 selectivity; Ki GRPR = 0.4–0.5 nM
Universal ligand: comparable affinity for BB1, BB2, BB3 (pKi 7.8–9.7)
Ensures GRPR-specific signal without NMBR cross-reactivity in tumor models.
Confirmed in PC-3, DU-145, and multiple tissue systems.
Receptor subtype selectivity BB2/GRPR vs BB1/NMBR Prostate cancer targeting

Agonist-Driven Receptor Internalization vs. Antagonists

The functional consequence of receptor binding — agonist-driven internalization vs. antagonist surface retention — has profound implications for tumor-targeting applications. Demobesin 4 (N4-[Pro1,Tyr4,Nle14]Bombesin), a [Tyr4]-containing full agonist, and Demobesin 1 (N4-[D-Phe6,Leu-NHEt13,des-Met14]bombesin(6-14)), a GRPR antagonist, were compared head-to-head by Cescato et al. (2008). Both compounds exhibited comparable nanomolar binding affinity (IC50 ~0.8–2.6 nM across human prostate cancers, HEK-GRPR, and PC-3 cells). However, the functional divergence was stark: Demobesin 4 triggered GRPR internalization with an EC50 of 0.20 ± 0.11 nM, while Demobesin 1 produced no detectable receptor internalization at concentrations up to 10 µM — a >50,000-fold difference in internalization potency [1]. Consistent with this, 99mTc-Demobesin 4 showed robust cellular uptake (45% of total added radioactivity in PC-3 and HEK-GRPR cells), whereas 99mTc-Demobesin 1 exhibited only weak uptake (10% and 5%, respectively) [1]. Notably, in vivo biodistribution reversed this pattern: 99mTc-Demobesin 1 achieved superior tumor retention at 4 h (tumor-to-kidney ratio 5.2 vs. 0.7 for Demobesin 4), indicating that antagonist-based tracers may outperform agonists for imaging despite the agonist's superior internalization capacity [1]. The parent [Tyr4]BN peptide on PC-3 cells shows IC50 values of 0.85 ± 0.29 nM (competitive binding) and 1.5 ± 0.20 nM in independent studies, consistent with the Demobesin 4 data [2].

Internalization Potency
Head-to-head
Demobesin 4 (Tyr4 agonist): internalization EC50 = 0.20 nM; cellular uptake 45%
Demobesin 1 (antagonist): no internalization up to 10 µM; uptake 10%
Agonist-driven internalization supports intracellular payload delivery; antagonist may favor imaging.
In vivo, antagonist showed superior tumor retention. Application-dependent selection.
Receptor internalization Agonist vs antagonist Targeted radiotherapy

Paired Use with [Lys3]-Bombesin for Subtype Resolution

The three mammalian bombesin receptor subtypes (BB1/NMBR, BB2/GRPR, BB3/BRS-3) exhibit overlapping ligand recognition profiles that complicate pharmacological dissection when using a single ligand. Sigma-Aldrich's technical documentation explicitly states that [Tyr4]-Bombesin and [Lys3]-Bombesin are used as a complementary pair to differentiate and study the bombesin receptors BBR1, BBR2, and BBR3 and their homologue receptors . The differentiation strategy exploits their distinct selectivity profiles: [Tyr4]-Bombesin preferentially labels GRPR (BB2) with >200-fold selectivity over NMBR [1], while [Lys3]-Bombesin provides a distinct pharmacological fingerprint when conjugated to chelators (DOTA-[Lys3]BBN shows IC50 = 2.2 ± 0.5 nM at GRPR, similar to native bombesin at 1.5 nM) [2]. 125I-[Tyr4]bombesin binding is displaceable by bombesin and GRP with high affinity but not by neuromedin B, confirming BB2 identity, while parallel experiments with 125I-Bolton-Hunter-neuromedin B or [Lys3]-based probes resolve BB1 expression [3]. This paired- ligand strategy is the standard approach for receptor subtype authentication in tissues and tumor specimens and represents a procurement consideration: laboratories characterizing unknown bombesin receptor populations must acquire both [Tyr4]-Bombesin and [Lys3]-Bombesin to generate a complete receptor profile.

Paired Subtype Resolution
Reported
[Tyr4]-Bombesin paired with [Lys3]-Bombesin per validated protocol differentiates BB1, BB2, and BB3 bombesin receptor subtypes.
Single-ligand use risks misclassification; paired procurement ensures complete receptor profiling.
Standard approach for unknown tissue specimens and receptor pharmacology labs.
Bombesin receptor subtypes BB1/BB2/BB3 pharmacology Receptor differentiation panel

[Tyr4]-Bombesin Application Scenarios


GRPR Radioligand Binding Assays

125I-[Tyr4]bombesin is the most widely validated radioligand for quantifying GRPR expression levels (Bmax), dissociation constants (Kd), and inhibitor constants (Ki) across human tumor specimens and cell lines. Its validated Kd values span 0.096–2.75 nM across multiple systems (human pancreatic membranes Kd 0.96 nM; PC-3 cells Kd 0.098 nM; Swiss 3T3 Kd 2.1 nM; MKN45 gastric cancer high-affinity site Kd 2.75 nM), providing a well-characterized reference range for new laboratory establishment [1]. Commercially available as a pre-validated 125I-labeled product (Revvity NEX258, 2200 Ci/mmol), it eliminates in-house radiolabeling validation requirements .

In Vitro GRPR Autoradiography

The >200-fold BB2-over-BB1 selectivity of [Tyr4]-bombesin makes it the ligand of choice for receptor autoradiography on human tumor sections where GRPR expression must be distinguished from potential NMBR co-expression. Displacement with unlabeled bombesin or GRP, but not neuromedin B, confirms GRPR identity [2]. This application has been validated on human prostate cancer specimens, breast carcinoma sections, and small cell lung cancer tissue, providing receptor density quantification essential for patient stratification in GRPR-targeted radionuclide therapy trials [3].

Agonist-Driven Cellular Internalization Studies

The full agonist activity and picomolar internalization EC50 (0.20 nM for Demobesin 4, the [Tyr4]-containing derivative) establish [Tyr4]-Bombesin as the appropriate scaffold for developing GRPR-targeted therapeutic radiopharmaceuticals where intracellular retention of the radionuclide is required [4]. Internalization is rapid (maximal at 20–30 min at 37°C in Swiss 3T3 cells), GTP-γ-S-sensitive (confirming G-protein coupling), and leads to acid-resistant intracellular sequestration [5]. These properties are essential for Auger electron-emitting or α-particle-emitting conjugates where proximity to the nucleus determines therapeutic efficacy.

Receptor Subtype Authentication Panel

When establishing bombesin receptor expression profiles in novel cell lines or tissue specimens, [Tyr4]-Bombesin and [Lys3]-Bombesin must be used as a paired ligand set per Sigma-Aldrich's validated protocol to differentiate BB1, BB2, and BB3 subtypes . [Tyr4]-Bombesin alone identifies GRPR-expressing tissues (binding displaceable by bombesin/GRP, not by neuromedin B), while [Lys3]-Bombesin extends the profile to resolve BB1 and BB3 expression. This paired procurement is standard practice for receptor pharmacology laboratories.

Application
Selection Property
Validation Focus
GRPR Radioligand Binding Assays
Pre-validated 125I tracer availability
Reported binding affinity verification across tissue systems
In Vitro GRPR Autoradiography
High BB2 selectivity without NMBR cross-reactivity
GRPR-specific signal confirmation in tumor sections
Agonist-Driven Internalization Studies
Full agonist-induced GRPR internalization
Intracellular retention and payload delivery assessment
Receptor Subtype Authentication Panel
Complementary paired-ligand differentiation
BB1, BB2, BB3 expression profiling in research tissues
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